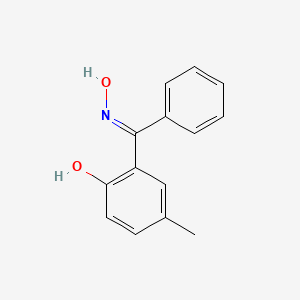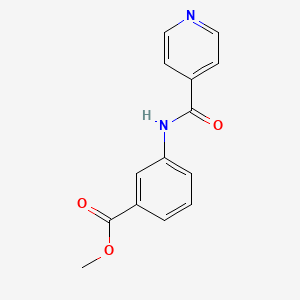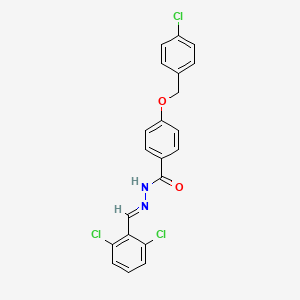![molecular formula C9H22N2O2 B12004199 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- CAS No. 102356-52-5](/img/structure/B12004199.png)
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- is an organic compound with the molecular formula C₉H₂₀N₂O₂. This compound is characterized by the presence of both amino and butoxy functional groups, making it a versatile molecule in various chemical reactions and applications. It is commonly used in scientific research and industrial processes due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- typically involves the reaction of 2-propanol with 1-[(2-aminoethyl)amino]-3-butoxy- reagents under controlled conditions. One common method includes the following steps:
Starting Materials: 2-Propanol and 1-[(2-aminoethyl)amino]-3-butoxy-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:
Raw Materials: Bulk quantities of 2-propanol and 1-[(2-aminoethyl)amino]-3-butoxy-amine.
Catalysts and Solvents: Use of industrial-grade catalysts and solvents to facilitate the reaction.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino and butoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the butoxy group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-2-methyl-1-propanol: Another alkanolamine with similar properties but different applications.
1-(2-Aminoethylamino)-2-propanol: Shares structural similarities but differs in functional groups and reactivity.
Uniqueness
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- is unique due to its combination of amino and butoxy groups, which confer distinct chemical reactivity and versatility in various applications. This makes it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
102356-52-5 |
|---|---|
分子式 |
C9H22N2O2 |
分子量 |
190.28 g/mol |
IUPAC名 |
1-(2-aminoethylamino)-3-butoxypropan-2-ol |
InChI |
InChI=1S/C9H22N2O2/c1-2-3-6-13-8-9(12)7-11-5-4-10/h9,11-12H,2-8,10H2,1H3 |
InChIキー |
MOLASALLZSDMCN-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC(CNCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Acetylamino)Benzoylamino]Benzoic Acid](/img/structure/B12004124.png)






![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12004162.png)
![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one](/img/structure/B12004169.png)
![(5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004171.png)
![methyl 4-[(E)-(2-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B12004174.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)

